molecular formula C19H22N2O4 B2797581 N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)furan-2-carboxamide CAS No. 921791-98-2

N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)furan-2-carboxamide

Cat. No. B2797581
CAS RN: 921791-98-2
M. Wt: 342.395
InChI Key: VGMVAODVKAFVBF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, each introducing different functional groups or building the ring structures. Common methods for synthesizing benzoxazepines involve cyclization reactions, where a linear precursor molecule is transformed into a cyclic structure . The specifics would depend on the exact structure of the compound.


Chemical Reactions Analysis

The reactivity of the compound would depend on its exact structure. Generally, benzoxazepines can participate in a variety of reactions. For example, they can undergo substitution reactions, where one atom or group of atoms is replaced by another . The furan ring is an aromatic structure, and its reactivity is characterized by electrophilic aromatic substitution .

Scientific Research Applications

Synthetic Methodologies and Heterocyclic Compound Development

  • Morita-Baylis-Hillman Reaction

    Ahn, S. et al. (2012) demonstrated a synthetic method for dimethyl 2,3-dihydrobenzo[b]oxepine-2,4-dicarboxylates and methyl 2-(2-carbomethoxybenzo[b]furan-3-yl)propanoates via an intramolecular conjugate displacement reaction. This method highlights the versatility of synthesizing benzoxepine and furan derivatives, which are structurally related to the compound of interest (Ahn, S., Jang, S., Kim, Y. K., & Lee, K., 2012).

  • Benzimidazole Fused-1,4-Oxazepines Synthesis

    Almansour, A. et al. (2016) synthesized benzimidazole-tethered oxazepine heterocyclic hybrids, providing insights into the synthesis and characterization of fused heterocyclic systems. These studies are crucial for understanding the structural and electronic properties of complex heterocycles (Almansour, A., Arumugam, N., Kumar, R. S., Soliman, S., Altaf, M., & Ghabbour, H., 2016).

Chemical Reactivity and Transformation

Novel Compound Synthesis

  • Enaminone Precursors for Azines: Sanad, S. & Mekky, A. E. M. (2018) reported on enaminone compounds incorporating a dibromobenzofuran moiety as versatile precursors for novel azines, highlighting the synthesis of complex molecules with potential biological applications (Sanad, S. & Mekky, A. E. M., 2018).

properties

IUPAC Name

N-(3,3-dimethyl-4-oxo-5-propyl-2H-1,5-benzoxazepin-7-yl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O4/c1-4-9-21-14-11-13(20-17(22)16-6-5-10-24-16)7-8-15(14)25-12-19(2,3)18(21)23/h5-8,10-11H,4,9,12H2,1-3H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGMVAODVKAFVBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=C(C=CC(=C2)NC(=O)C3=CC=CO3)OCC(C1=O)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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